molecular formula C23H29N5O2 B10984116 N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide

N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide

Cat. No.: B10984116
M. Wt: 407.5 g/mol
InChI Key: UFDMPVPUNJTLBM-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo[4,3-A]pyridine core, makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide typically involves multiple steps:

    Formation of the Triazolo[4,3-A]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and pyridine carboxylic acids.

    Substitution Reactions: The introduction of the 4-methoxyphenyl and 2-methylpropyl groups can be carried out via nucleophilic substitution reactions. Reagents such as alkyl halides and aryl halides are often used.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or nitro groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-A]pyridine core can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridinecarboxamide
  • N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridinecarboxylic acid
  • N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridinecarboxylate

Uniqueness

The uniqueness of N-[1-(4-Methoxyphenyl)-2-methylpropyl]-4-[1,2,4]triazolo[4,3-A]pyridin-3-yltetrahydro-1(2H)-pyridinecarboxamide lies in its specific structural features, such as the combination of the triazolo[4,3-A]pyridine core with the 4-methoxyphenyl and 2-methylpropyl groups. These features confer unique chemical properties and biological activities, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C23H29N5O2/c1-16(2)21(17-7-9-19(30-3)10-8-17)24-23(29)27-14-11-18(12-15-27)22-26-25-20-6-4-5-13-28(20)22/h4-10,13,16,18,21H,11-12,14-15H2,1-3H3,(H,24,29)

InChI Key

UFDMPVPUNJTLBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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